molecular formula C13H18N2 B14482413 Indolizine, 3-(3-(methylamino)propyl)-2-methyl- CAS No. 65548-65-4

Indolizine, 3-(3-(methylamino)propyl)-2-methyl-

Cat. No.: B14482413
CAS No.: 65548-65-4
M. Wt: 202.30 g/mol
InChI Key: TWNBNFVHULVIPG-UHFFFAOYSA-N
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Description

Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is a nitrogen-containing heterocyclic compound. Indolizines are known for their unique structural features and biological activities. This particular compound is a derivative of indolizine, which is an isomer of indole and serves as a precursor for various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

Indolizine, 3-(3-(methylamino)propyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while reduction may produce indolizine hydrides .

Mechanism of Action

The mechanism of action of Indolizine, 3-(3-(methylamino)propyl)-2-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .

Properties

CAS No.

65548-65-4

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-methyl-3-(2-methylindolizin-3-yl)propan-1-amine

InChI

InChI=1S/C13H18N2/c1-11-10-12-6-3-4-9-15(12)13(11)7-5-8-14-2/h3-4,6,9-10,14H,5,7-8H2,1-2H3

InChI Key

TWNBNFVHULVIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)CCCNC

Origin of Product

United States

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